4,6-Dimethyldodecane

GC-MS Analytical Chemistry Method Validation

4,6-Dimethyldodecane (CAS 61141-72-8) is a branched C14 alkane with the molecular formula C14H30 and a molecular weight of 198.39 g/mol. It belongs to the class of saturated hydrocarbons, specifically acyclic branched alkanes, and is characterized by methyl substitutions at the 4- and 6-positions of the dodecane backbone.

Molecular Formula C14H30
Molecular Weight 198.39 g/mol
CAS No. 61141-72-8
Cat. No. B3274633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyldodecane
CAS61141-72-8
Molecular FormulaC14H30
Molecular Weight198.39 g/mol
Structural Identifiers
SMILESCCCCCCC(C)CC(C)CCC
InChIInChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3
InChIKeyFNUQJWPIADDMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyldodecane (CAS 61141-72-8): Branched Alkane Reference Standard for Analytical and Metabolomics Applications


4,6-Dimethyldodecane (CAS 61141-72-8) is a branched C14 alkane with the molecular formula C14H30 and a molecular weight of 198.39 g/mol [1]. It belongs to the class of saturated hydrocarbons, specifically acyclic branched alkanes, and is characterized by methyl substitutions at the 4- and 6-positions of the dodecane backbone [2]. The compound is a fully characterized hydrophobic lipid molecule (predicted logP 7.2) that is practically insoluble in water and relatively neutral [3][4].

4,6-Dimethyldodecane (CAS 61141-72-8): Why In-Class Branched Alkanes Are Not Interchangeable


Branched alkanes with the same molecular formula (C14H30) can exhibit significantly different physicochemical and biological properties due to variations in branching position and degree. Generic substitution among tetradecane isomers is not feasible because retention indices, hydrophobicity, and biological activity are exquisitely sensitive to the precise methyl substitution pattern. For instance, the Kovats retention index (RI) of 4,6-dimethyldodecane (1325) differs from its positional isomers such as 4,7-dimethyldodecane or 4,8-dimethyldodecane, directly impacting GC-MS identification and quantification in complex matrices [1]. Furthermore, the compound's specific biological annotation as a human metabolite observed in cancer metabolism [2] and its reported antimicrobial activity [3] are not shared by all branched alkane isomers. Therefore, selection of the exact isomer is critical for reproducible analytical, metabolomic, and bioactivity studies.

4,6-Dimethyldodecane (CAS 61141-72-8): Quantifiable Differentiation Evidence for Scientific Selection


4,6-Dimethyldodecane GC-MS Retention Index Differentiation vs. Linear and Positional Isomers

The Kovats retention index (RI) of 4,6-dimethyldodecane on a non-polar DB-5 MS capillary column is experimentally determined to be 1325 [1]. This value is distinct from the reference RI of linear n-tetradecane (1400) and from other dimethyl-dodecane positional isomers such as 2,3-dimethyldodecane (RI ~1270) [2]. The precise RI value enables unambiguous identification of the 4,6-isomer in complex hydrocarbon mixtures where multiple branched alkanes co-elute.

GC-MS Analytical Chemistry Method Validation

4,6-Dimethyldodecane logP and Hydrophobicity Comparison vs. Linear Dodecane

The calculated octanol-water partition coefficient (XLogP3-AA) for 4,6-dimethyldodecane is 7.2 [1]. In contrast, linear n-dodecane (C12H26) has a logP of approximately 6.1 [2], while n-tetradecane (C14H30) has a logP of ~7.7. The 4,6-dimethyl substitution pattern produces an intermediate hydrophobicity profile that differs from both linear alkanes and other branched isomers, influencing membrane partitioning and solvent extraction behavior.

Hydrophobicity ADME Lipidomics

4,6-Dimethyldodecane Antimicrobial Activity Profile vs. In-Class Branched Alkanes

In a comprehensive profiling study, 4,6-dimethyldodecane was identified as a predicted antimicrobial and antioxidant compound (match score 774, probability 6.5%) [1]. Within the same analysis, structurally related branched alkanes such as cyclohexane, octyl- (C14H28) and undecane, 3,7-dimethyl- (C13H28) showed no reported antimicrobial activity [1]. This differential activity profile, though based on predictive modeling and literature annotation, indicates that the 4,6-dimethyl substitution pattern confers distinct bioactivity compared to other hydrocarbon scaffolds.

Antimicrobial Natural Products Bioactivity

4,6-Dimethyldodecane as a Cancer Metabolism Biomarker: Unique Biological Annotation

4,6-Dimethyldodecane is annotated in the ChEBI database as a human metabolite observed specifically in cancer metabolism, based on metabolomic profiling of ovarian cancer stem cell lines [1][2]. Among the 802 tetradecane (C14H30) constitutional isomers, only a small subset has been detected as endogenous human metabolites. The 4,6-isomer's association with cancer metabolism distinguishes it from other branched C14 alkanes that lack this biological annotation or are exclusively environmental in origin.

Cancer Metabolism Metabolomics Biomarker Discovery

4,6-Dimethyldodecane as a Pharmacopeial Reference Standard for API Decane Traceability

4,6-Dimethyldodecane is commercially available as a fully characterized reference standard for API Decane, compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [1]. This specific branched alkane is utilized for analytical method development, method validation (AMV), and quality control applications during drug substance synthesis and formulation stages [1]. In contrast, generic branched alkane isomers or unpurified hydrocarbon mixtures lack this certified traceability and characterization, rendering them unsuitable for regulated pharmaceutical analyses.

Reference Standard Analytical Method Validation Quality Control

4,6-Dimethyldodecane Content in Trianthema decandra Essential Oil vs. Other Branched Alkanes

In the essential oil of Trianthema decandra, 4,6-dimethyldodecane constitutes 0.83% of the total oil composition, as determined by GC-MS analysis [1]. This concentration is higher than several co-occurring branched alkanes in the same extract, including 3,7-dimethyldecane (0.77%), 3,4,5,6-tetramethyloctane (0.64%), 3-ethyl-3-methylheptane (0.35%), and 3,8-dimethylundecane (0.29%) [1]. The compound's relative abundance within this specific botanical matrix provides a characteristic chemical fingerprint for authentication and quality control of T. decandra-derived materials.

Natural Products Essential Oil Phytochemistry

4,6-Dimethyldodecane (CAS 61141-72-8): Recommended Research and Industrial Application Scenarios Based on Quantifiable Evidence


GC-MS Analytical Method Development and Validation Using Certified Retention Index

4,6-Dimethyldodecane serves as a reliable retention index marker (RI=1325 on DB-5 MS) for calibrating non-polar GC columns and identifying branched hydrocarbons in complex volatile mixtures [1]. Its certified reference standard grade ensures traceability for method validation in food, environmental, and pharmaceutical analyses.

Cancer Metabolomics and Biomarker Discovery Studies

Given its annotation as a human metabolite specifically observed in ovarian cancer stem cell metabolism [2], 4,6-dimethyldodecane is a candidate biomarker for untargeted metabolomics studies aimed at distinguishing cancer metabolic signatures from healthy controls. Its use as an authenticated standard enables accurate quantification and identification in biological matrices.

Natural Product Authentication and Quality Control of Trianthema decandra

The quantifiable presence of 4,6-dimethyldodecane at 0.83% in T. decandra essential oil [3] makes it a specific chemical marker for botanical authentication, adulteration detection, and batch-to-batch consistency evaluation in herbal product manufacturing.

Antimicrobial Activity Screening in Hydrocarbon-Derived Natural Products

The annotated antimicrobial activity of 4,6-dimethyldodecane [4] supports its inclusion as a reference compound in bioassay-guided fractionation of plant extracts or in structure-activity relationship (SAR) studies examining the influence of alkane branching on microbial growth inhibition.

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